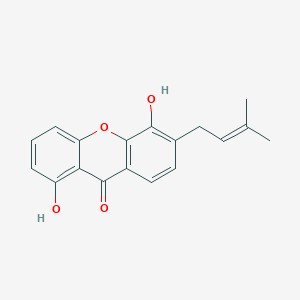
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone, also known as DMX, is a natural product that belongs to the xanthone family. It is found in various plants, including the roots of Securidaca longipedunculata, and has been reported to possess various biological activities.
Scientific Research Applications
Isolation and Structural Analysis
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone has been isolated from various natural sources, particularly from the heartwood of Calophyllum species. Studies have identified and elucidated the structure of this compound and its derivatives, emphasizing its significance in natural product chemistry and phytochemistry. For instance, researchers isolated this compound from the heartwood of Calophyllum canum and Calophyllum scriblitifolium, alongside other structurally related xanthones, providing insights into the chemical diversity of these species (Carpenter, Locksley, & Scheinmann, 1969); (Jackson, Locksley, & Scheinmann, 1968).
Synthesis and Chemical Studies
The synthesis and chemical properties of 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone have been a subject of research. Studies have described methods for synthesizing this compound and related xanthones, which are crucial for understanding their chemical behavior and potential applications (Locksley, Quillinan, & Scheinmann, 1971). These syntheses contribute to the development of new pharmaceuticals and compounds with potential biological activity.
Biological Activities and Potential Applications
Research has also explored the biological activities of xanthones, including 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone. For example, studies have investigated the antibacterial and enzyme inhibitory activities of various xanthones, which can lead to the development of new therapeutic agents (Duangsrisai et al., 2014). These activities highlight the potential of xanthones as bioactive compounds in drug discovery.
Geographical Variation in Composition
Research has also focused on the geographical variation in the composition of xanthones in different species. For example, a study on Calophyllum inophyllum from various locations showed variations in the xanthone content, including 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone, which is significant for understanding the chemical ecology of these plants (Al-Jeboury & Locksley, 1971).
Chemotaxonomic Value
The presence of 6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone and related compounds in various species has been used to discuss the chemotaxonomic value of xanthones. These studies contribute to the understanding of the evolutionary and ecological aspects of plant chemistry (Wu et al., 1998).
properties
CAS RN |
17623-60-8 |
|---|---|
Product Name |
6-(3,3-Dimethylallyl)-1,5-dihydroxyxanthone |
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1,5-dihydroxy-6-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O4/c1-10(2)6-7-11-8-9-12-17(21)15-13(19)4-3-5-14(15)22-18(12)16(11)20/h3-6,8-9,19-20H,7H2,1-2H3 |
InChI Key |
APHJPNXEBUUMKB-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
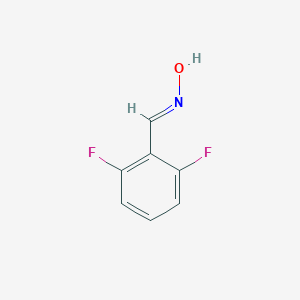
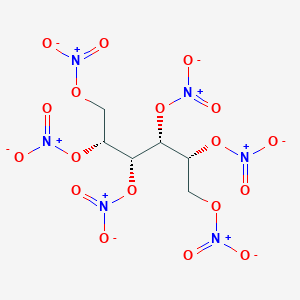
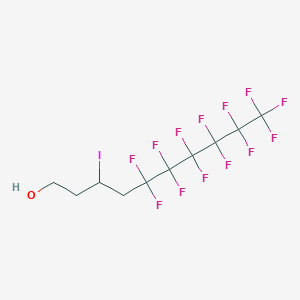
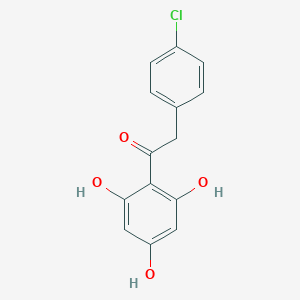
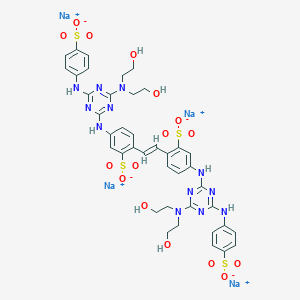
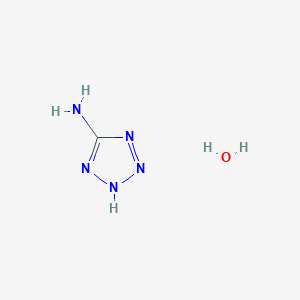
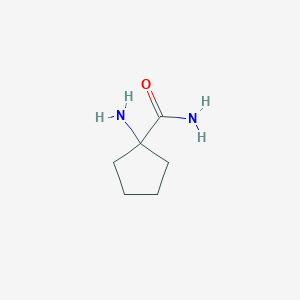
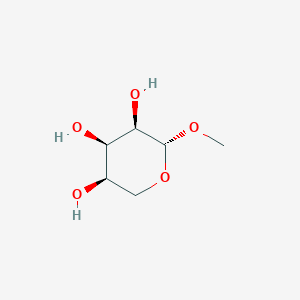
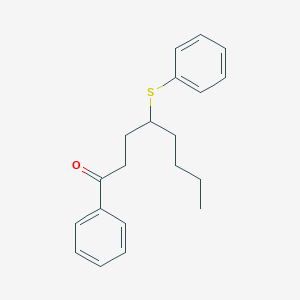
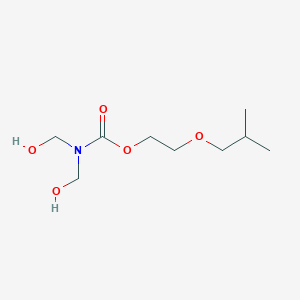
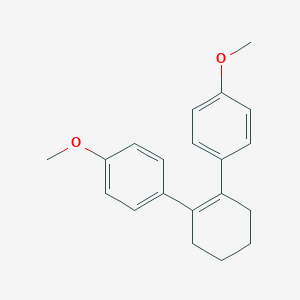
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)